

# Preclinical Evidence for INBRX-121 Anti-Tumor Activity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NK 121   |           |
| Cat. No.:            | B1140023 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the antitumor activity of INBRX-121, a novel cytokine therapeutic. The information is compiled from publicly available preclinical studies and is intended to provide a comprehensive resource for researchers and drug development professionals in the field of immuno-oncology.

## **Core Mechanism of Action**

INBRX-121 is an engineered protein designed to selectively activate and expand Natural Killer (NK) cells for enhanced anti-tumor activity. It is composed of two high-affinity single-domain antibodies (sdAbs) that target NKp46, a surface receptor specific to NK cells. These sdAbs are fused to a disabled Fc domain and a detuned, low-affinity variant of Interleukin-2 (IL-2). This design aims to deliver the IL-2 signal directly to NK cells expressing NKp46, thereby minimizing off-target effects on other immune cells like T-cells, or on vascular endothelial cells.

The binding of INBRX-121 to NKp46 on NK cells initiates a signaling cascade that promotes their activation, proliferation, and cytotoxic capabilities. A key step in this pathway is the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5), a critical mediator of IL-2 signaling. This targeted activation of NK cells is intended to enhance their natural ability to recognize and eliminate cancer cells.

## **Quantitative Data Summary**



The following tables summarize the key quantitative data from preclinical studies of INBRX-121.

| In Vitro Activity of INBRX-121                            |                                                                                                                     |
|-----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Parameter                                                 | Value                                                                                                               |
| Binding Affinity (Kd) to NK cells                         | 0.0046 nM                                                                                                           |
| Specificity                                               | Binds to NK cells; no binding to T or B cells observed.                                                             |
| IL-2 Receptor Binding                                     | Does not bind to IL-2 receptors CD25 or CD122, unlike wild-type IL-2.                                               |
| IL-2 Signaling                                            | Induces NK-specific IL-2 signaling, confirmed by phospho-STAT5 determination.                                       |
| Effect on Antibody-Dependent Cellular Cytotoxicity (ADCC) | Increases cancer cell killing in the presence of a rituximab analogue in a proportional, E:T ratiodependent manner. |



| In Vivo Activity of INBRX-121                                |                                                                          |
|--------------------------------------------------------------|--------------------------------------------------------------------------|
| Parameter                                                    | Result                                                                   |
| NK Cell Expansion (Healthy C57BL/6 Mice)                     |                                                                          |
| Dose                                                         | 0.1 mg/kg                                                                |
| Outcome                                                      | 15-fold expansion of the NK-cell subset.                                 |
| Tumor Burden Reduction (B16F10 Melanoma<br>Mouse Model)      |                                                                          |
| Dose and Schedule                                            | 1 mg/kg on days 1, 8, and 15                                             |
| Outcome                                                      | Reduced tumor burden after 15 days.                                      |
| Combination Therapy (Lymphoma and Colon Cancer Mouse Models) |                                                                          |
| INBRX-121 Monotherapy                                        | Showed anti-tumoral activity by reducing tumor growth.                   |
| Combination with Rituxan (5 mg/kg, qw x 3)                   | Showed anti-tumoral activity by reducing tumor growth.                   |
| Combination with anti-PD-1 (5 mg/kg, b.i.w. x 3)             | Showed anti-tumoral activity by reducing tumor growth.                   |
| Rechallenge with Cancer Cells                                | Complete-responder mice showed disappearance of tumor after rechallenge. |

| Pharmacokinetics in Non-Human Primates (Single Intravenous Injection) | | | :--- | :--- | :--- | | Dose | Cmax (mcg/mL) | AUC (mcg·h/mL) | Tolerability | | 0.3 mg/kg | 8 | 272 | Good tolerability after 14 days. | | 1 mg/kg | 27 | 1016 | Good tolerability after 14 days. | | 3 mg/kg | 67 | 2505 | Good tolerability after 14 days. |

## **Experimental Protocols**

The following are detailed methodologies for key experiments based on publicly available information. These protocols are intended to be representative and may require optimization for specific laboratory conditions.



## **Binding Affinity and Specificity Assay**

Objective: To determine the binding affinity and specificity of INBRX-121 to human peripheral blood mononuclear cells (PBMCs).

#### Methodology:

- Cell Preparation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
- Incubation: Incubate the isolated PBMCs with varying concentrations of INBRX-121.
- Staining: Stain the cells with fluorescently labeled antibodies specific for NK cells (e.g., anti-CD56), T cells (e.g., anti-CD3), and B cells (e.g., anti-CD19).
- Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the binding of INBRX-121 to each cell population.
- Data Analysis: Calculate the dissociation constant (Kd) for the binding of INBRX-121 to NK cells using appropriate software.

### **STAT5 Phosphorylation Assay**

Objective: To assess the induction of IL-2 signaling in NK cells by measuring the phosphorylation of STAT5.

#### Methodology:

- Cell Stimulation: Incubate PBMCs from healthy donors or cancer patients with INBRX-121 for a specified period.
- Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde) followed by permeabilization with a permeabilization buffer (e.g., methanol).
- Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5). Co-stain with antibodies against NK cell surface markers.



 Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of pSTAT5-positive NK cells.

## **Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay**

Objective: To evaluate the ability of INBRX-121 to enhance the killing of cancer cells by NK cells in the presence of a tumor-targeting antibody.

#### Methodology:

- Target Cell Preparation: Culture a suitable cancer cell line (e.g., Raji cells) and label them with a fluorescent dye or a radioactive isotope (e.g., 51Cr).
- Effector Cell Preparation: Isolate PBMCs to be used as effector cells.
- Co-culture: Co-culture the labeled target cells with the effector cells at various effector-to-target (E:T) ratios in the presence of a tumor-targeting antibody (e.g., a rituximab analogue) and INBRX-121.
- Incubation: Incubate the co-culture for a defined period (e.g., 4 hours).
- Cytotoxicity Measurement: Measure the release of the label from the target cells, which is
  indicative of cell lysis. This can be done using a fluorescence plate reader or a gamma
  counter.
- Data Analysis: Calculate the percentage of specific lysis at each E:T ratio.

### In Vivo Tumor Model (B16F10 Melanoma)

Objective: To assess the anti-tumor efficacy of INBRX-121 in a syngeneic mouse model of melanoma.

#### Methodology:

- Animal Model: Use C57BL/6 mice.
- Tumor Cell Implantation: Subcutaneously inject a suspension of B16F10 melanoma cells into the flank of each mouse.



- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer INBRX-121 (e.g., 1 mg/kg) intravenously or intraperitoneally according to the specified schedule (e.g., on days 1, 8, and 15). The control group receives a vehicle control.
- Endpoint: At the end of the study period (e.g., 15 days), sacrifice the mice and excise the tumors. Measure the final tumor volume and weight.
- Data Analysis: Compare the tumor growth between the INBRX-121-treated group and the control group to determine the anti-tumor efficacy.

# Visualizations Signaling Pathway of INBRX-121 in NK Cells



Click to download full resolution via product page

Caption: INBRX-121 signaling pathway in Natural Killer cells.

## General Experimental Workflow for Preclinical Evaluation





Click to download full resolution via product page

Caption: General workflow for preclinical evaluation of INBRX-121.



 To cite this document: BenchChem. [Preclinical Evidence for INBRX-121 Anti-Tumor Activity: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140023#preclinical-evidence-for-inbrx-121-anti-tumor-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com